3-Phenylmethanesulfonyl-propionic acid
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Description
3-Phenylmethanesulfonyl-propionic acid is a chemical compound that is related to a family of sulfonated aromatic compounds. While the specific compound is not directly mentioned in the provided papers, the research does discuss various sulfonated aromatic compounds and their derivatives, which can provide insights into the properties and reactivity of 3-Phenylmethanesulfonyl-propionic acid.
Synthesis Analysis
The synthesis of related sulfonated aromatic compounds involves several strategies. For instance, the preparation of 3-(phenylsulfonimidoyl)propanoate derivatives is achieved through the imination of sulfoxide methyl 3-(phenylsulfinyl)propanoate using reagents such as O-(mesitylsulfonyl)hydroxylamine (MSH) and iminoiodane reagents . Another method includes the radical sulfonylation cyclisation of phenyl propiolates with sulfinic acids or sodium sulfinates to synthesize 3-phenylsulfonylcoumarins . These methods could potentially be adapted for the synthesis of 3-Phenylmethanesulfonyl-propionic acid.
Molecular Structure Analysis
The molecular structure of sulfonated aromatic compounds can be complex, with potential for various functional groups and conformations. For example, the crystal structures of benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid show significant conformational differences and intramolecular aromatic π-π stacking . These structural features are important as they can influence the reactivity and physical properties of the compounds.
Chemical Reactions Analysis
Sulfonated aromatic compounds participate in a variety of chemical reactions. The papers describe the use of phenylsulfonic acid functionalized catalysts for the synthesis of tetrahydrobenzo[b]pyrans and various heterocyclic compounds . Additionally, the synthesis of pyrazole triflones and 3,3-diphenyl-3H-pyrazoles involves reactions with sulfone derivatives . These reactions highlight the versatility of sulfonated aromatic compounds in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonated aromatic compounds are influenced by their molecular structure. The presence of sulfonic acid groups can impart hydrophilic character and acidity to the compounds. For instance, the sulfonic acid groups anchored to the silica surface of SBA-15-Ph-SO3H are resistant to leaching in organic and aqueous solutions . The stability and reactivity of these groups are crucial for their application as catalysts in organic synthesis.
Scientific Research Applications
Tuning Acid Content for Catalysis
The study by Domingues et al. (2016) explored propylsulfonic-acid functionalized mesoporous phenylene-silicas, which show potential in catalysis and protonic conduction applications like fuel cells. They reported a microwave-assisted synthetic route for these materials, offering controlled acid load and structural order, vital for enhancing catalytic processes Domingues et al., 2016.
Synthesis of Heterocyclic Compounds
Soliman et al. (2010) used 3-(4-Phenyl) benzoyl propionic acid as the starting material for synthesizing various heterocyclic compounds like furanones, pyrrolinones, and benzoxazinones. These compounds have significant applications in the pharmaceutical and chemical industries Soliman et al., 2010.
Innovative Complex Synthesis
The research by Deng et al. (2006) involved synthesizing and characterizing a complex of Zn(II) with a Schiff base derived from aminomethanesulfonic acid. The synthesis and characterization of such complexes are crucial in the development of materials with specific magnetic, electronic, or catalytic properties Deng et al., 2006.
Bio-Based Applications and Environmental Considerations
Aerobic Biosynthesis of Hydrocinnamic Acids
Sun et al. (2016) demonstrated the de novo biosynthesis of 3-Phenylpropionic acid using E. coli, aiming to replace petroleum-derived chemical synthesis with environmentally friendly biological processes. Such advancements in biosynthesis are essential for sustainable and eco-friendly chemical production Sun et al., 2016.
properties
IUPAC Name |
3-benzylsulfonylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c11-10(12)6-7-15(13,14)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVJEQSCVWZYQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390387 |
Source
|
Record name | 3-Phenylmethanesulfonyl-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylmethanesulfonyl-propionic acid | |
CAS RN |
90396-02-4 |
Source
|
Record name | 3-Phenylmethanesulfonyl-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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